![molecular formula C32H42O B14257120 1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene CAS No. 185451-81-4](/img/structure/B14257120.png)
1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene is a complex organic compound characterized by its unique structure, which includes a butyl group, a dodecyloxyphenyl group, and a buta-1,3-diyn-1-yl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene typically involves the coupling of appropriate precursors through oxidative acetylene coupling. The process begins with the preparation of the dodecyloxyphenyl acetylene and butyl acetylene derivatives. These intermediates are then subjected to oxidative coupling using reagents such as copper(I) chloride and palladium(II) acetate under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different structural analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing the behavior of materials and biological systems. The pathways involved may include electron transfer processes and the modulation of electronic properties in materials applications.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Similar structure but lacks the butyl and dodecyloxy groups.
1,4-Bis(tert-butyl-diphenyl-silyl)buta-1,3-diyn-yl]benzene: Contains tert-butyl-diphenyl-silyl groups instead of butyl and dodecyloxy groups.
Uniqueness
1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene is unique due to its specific combination of functional groups, which impart distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in materials science and organic electronics.
Properties
CAS No. |
185451-81-4 |
|---|---|
Molecular Formula |
C32H42O |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
1-butyl-4-[4-(4-dodecoxyphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C32H42O/c1-3-5-7-8-9-10-11-12-13-16-28-33-32-26-24-31(25-27-32)19-15-14-18-30-22-20-29(21-23-30)17-6-4-2/h20-27H,3-13,16-17,28H2,1-2H3 |
InChI Key |
VSJWXJJYSXAAMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


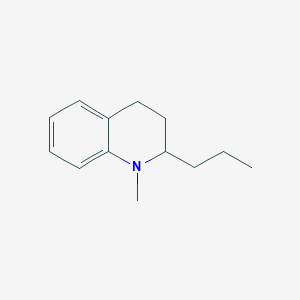
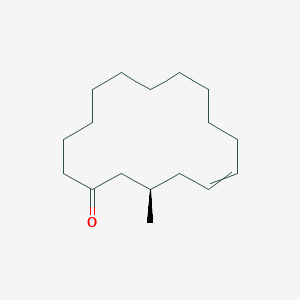
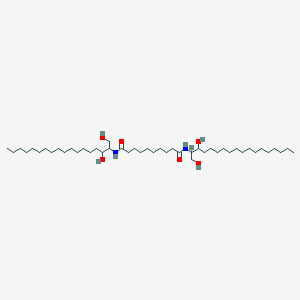
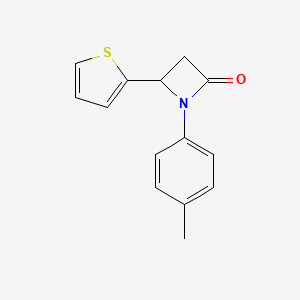
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)
![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)
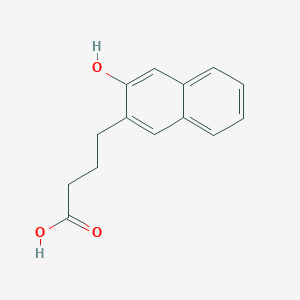
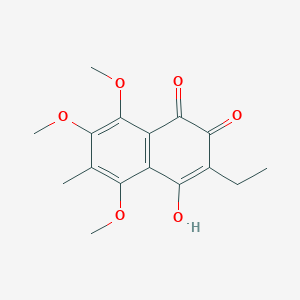
![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
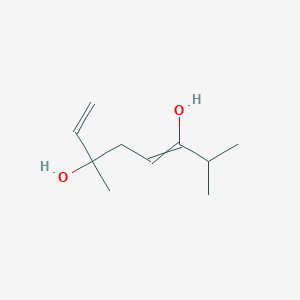
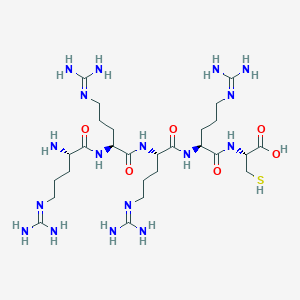

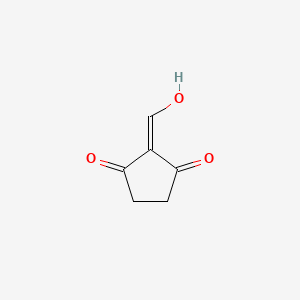
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
